[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid
Overview
Description
“[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid” is a chemical compound with the CAS Number: 1153559-74-0 . It has a molecular weight of 224.6 and its IUPAC name is (3-chloro-4-cyanoanilino)(oxo)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H5ClN2O3 . The InChI Code is 1S/C9H5ClN2O3/c10-7-3-6(2-1-5(7)4-11)12-8(13)9(14)15/h1-3H,(H,12,13)(H,14,15) .Scientific Research Applications
Catalysis and Organic Synthesis
- Ruthenium-Catalyzed Reductions : Formic acid has been used as a reductant in the ruthenium-catalyzed reduction of nitroarenes to aminoarenes, demonstrating its utility in organic synthesis (Watanabe et al., 1984).
- Preparation of Acyl Chlorides : A study showed that formic acid can be used to generate formyl chloride for formylation under mild conditions, highlighting its role in the preparation of important organic compounds (Villeneuve & Chan, 1997).
Hydrogen Storage and Energy Applications
- Hydrogen Energy Future with Formic Acid : Formic acid is recognized as a promising material for hydrogen storage due to its reversible hydrogen storage capabilities and efficiency in fuel cells (Singh et al., 2016).
- Formic Acid Decomposition for Hydrogen Production : Research has explored formic acid as a low-toxicity, easy-to-store material for hydrogen production, with various catalysts being developed for its decomposition (Wang et al., 2018).
Environmental and Analytical Chemistry
- Secondary Formation of Formic Acid : Investigations into the secondary formation of formic acid in different environments such as urban and oil/gas producing regions provide insights into atmospheric chemistry and environmental monitoring (Yuan et al., 2015).
- Sensing of Formic Acid Vapor : Development of a nanofilm-based fluorescent sensor for formic acid vapor detection highlights the role of formic acid derivatives in creating sensitive and selective analytical tools for industrial and safety applications (Wu et al., 2021).
Heterocyclic Synthesis
- Synthesis of Oxadiazoles, Thiadiazoles, and Triazoles : A study focused on converting 3-chloro-2-chlorocarbonylbenzo[b]thiophene into various heterocyclic compounds, demonstrating the versatility of formic acid derivatives in heterocyclic chemistry (Sharba et al., 2005).
Properties
IUPAC Name |
2-(3-chloro-4-cyanoanilino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-3-6(2-1-5(7)4-11)12-8(13)9(14)15/h1-3H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZWNYFBSUMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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